molecular formula C12H13FO2 B2841022 Ethyl (E)-4-(4-fluorophenyl)but-3-enoate CAS No. 463934-03-4

Ethyl (E)-4-(4-fluorophenyl)but-3-enoate

Cat. No. B2841022
CAS RN: 463934-03-4
M. Wt: 208.232
InChI Key: BMJINJLLYIJNBZ-ONEGZZNKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl (E)-4-(4-fluorophenyl)but-3-enoate, also known as ethyl 4-fluoro-cinnamate, is an organic compound with a molecular formula of C12H12O2F. It is a colorless liquid that is commonly used in the field of organic synthesis and chemical research.

Mechanism of Action

The mechanism of action of Ethyl (E)-4-(4-fluorophenyl)but-3-enoate is not fully understood. However, it is believed to work by inhibiting certain enzymes and proteins in the body, which can lead to decreased inflammation and tumor growth.
Biochemical and Physiological Effects:
Ethyl (E)-4-(4-fluorophenyl)but-3-enoate has been shown to have a number of biochemical and physiological effects. It has been found to have anti-inflammatory properties, which may make it useful in the treatment of conditions such as arthritis and asthma. It has also been studied for its potential anti-tumor properties, which may make it useful in the treatment of cancer.

Advantages and Limitations for Lab Experiments

One advantage of using Ethyl (E)-4-(4-fluorophenyl)but-3-enoate in lab experiments is its relatively low cost and availability. It is also a stable compound that can be easily synthesized and purified. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to design experiments that target specific pathways or enzymes.

Future Directions

There are many potential future directions for research on Ethyl (E)-4-(4-fluorophenyl)but-3-enoate. One area of interest is its potential use in the development of new anti-inflammatory and anti-tumor drugs. Another area of interest is its potential use in the production of new flavor and fragrance compounds. Finally, further research is needed to fully understand its mechanism of action and how it interacts with specific enzymes and proteins in the body.

Synthesis Methods

Ethyl (E)-4-(4-fluorophenyl)but-3-enoate can be synthesized through a variety of methods. One common method is the Claisen-Schmidt condensation reaction of Ethyl (E)-4-(4-fluorophenyl)but-3-enoate acetoacetate and p-fluorobenzaldehyde in the presence of a base such as sodium hydroxide. The resulting product is then purified through recrystallization or column chromatography.

Scientific Research Applications

Ethyl (E)-4-(4-fluorophenyl)but-3-enoate has a wide range of scientific research applications. It is commonly used as a starting material for the synthesis of other organic compounds, such as pharmaceuticals and agrochemicals. It is also used in the production of flavor and fragrance compounds. In addition, it has been studied for its potential anti-inflammatory and anti-tumor properties.

properties

IUPAC Name

ethyl (E)-4-(4-fluorophenyl)but-3-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FO2/c1-2-15-12(14)5-3-4-10-6-8-11(13)9-7-10/h3-4,6-9H,2,5H2,1H3/b4-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMJINJLLYIJNBZ-ONEGZZNKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC=CC1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C/C=C/C1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl (E)-4-(4-fluorophenyl)but-3-enoate

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